

An In-Depth Technical Guide on 1,3-Dimethyluracil as an Endogenous Metabolite

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Compound of Interest

Compound Name: 1,3-Dimethyluracil

Cat. No.: B184088

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Abstract

1,3-Dimethyluracil, a pyrimidone derivative, has been identified as an endogenous metabolite in human biological fluids. While its primary known origin is the metabolism of methylxanthines such as caffeine, its potential for endogenous synthesis and broader physiological roles are areas of growing interest. This technical guide provides a comprehensive overview of **1,3-dimethyluracil**, including its biochemical properties, known biological activities, and detailed methodologies for its quantification. Particular focus is given to its interaction with carbonic anhydrases, representing a potential avenue for therapeutic exploration. This document aims to serve as a foundational resource for researchers investigating the role of **1,3-dimethyluracil** in health and disease.

Introduction

1,3-Dimethyluracil is a methylated derivative of uracil, characterized by methyl groups at the N1 and N3 positions of the pyrimidine ring.[1] It is recognized as a metabolite and has been detected in human urine.[2][3] The principal established source of **1,3-dimethyluracil** in humans is the metabolic breakdown of caffeine and other methylxanthines.[2] However, the possibility of caffeine-independent endogenous formation remains an open question.

Recent research has highlighted the inhibitory activity of **1,3-dimethyluracil** against specific isoforms of carbonic anhydrase, suggesting a potential role beyond that of a simple metabolic

byproduct.[3] This guide will synthesize the current knowledge on **1,3-dimethyluracil**, present quantitative data, detail experimental protocols for its analysis, and explore its known biological interactions.

Biochemical and Biological Profile

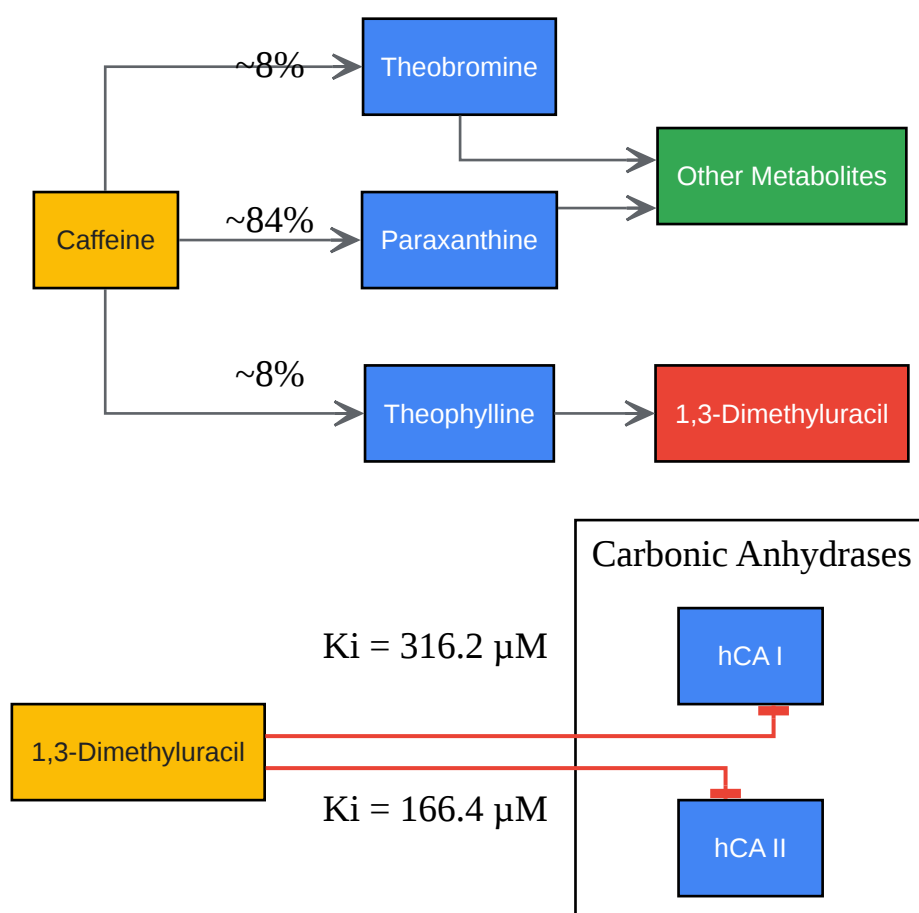
Physicochemical Properties

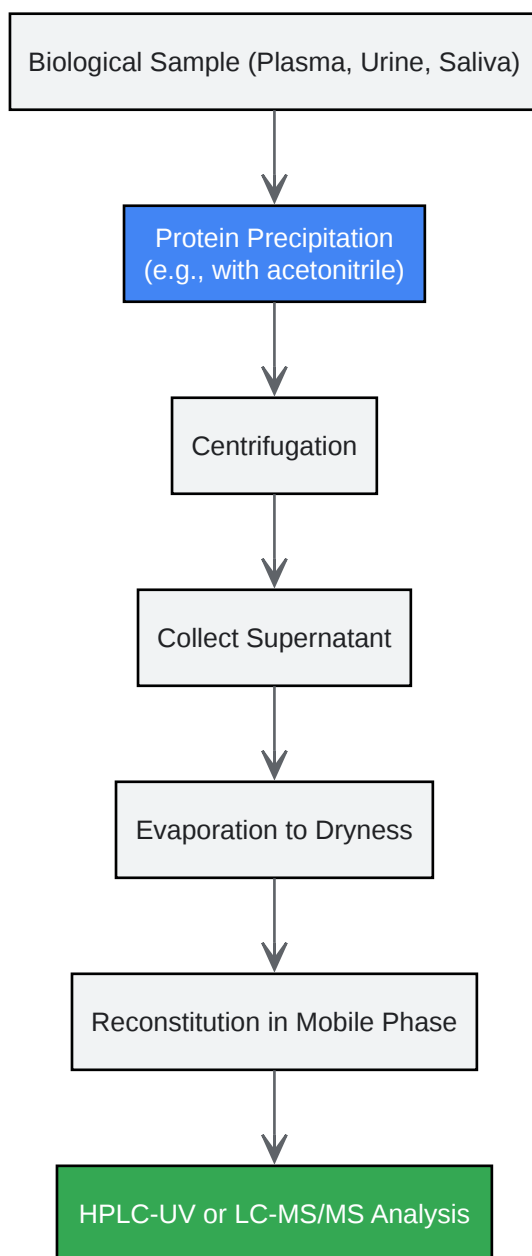
A summary of the key physicochemical properties of **1,3-dimethyluracil** is provided in the table below.

| Property | Value | Reference |
|----------------------|--|-----------|
| Molecular Formula | C ₆ H ₈ N ₂ O ₂ | [1] |
| Molecular Weight | 140.14 g/mol | [1] |
| IUPAC Name | 1,3-dimethylpyrimidine-2,4(1H,3H)-dione | [1] |
| Synonyms | N,N'-Dimethyluracil, 1,3-Dimethyl-2,4(1H,3H)-pyrimidinedione | [1] |
| Physical Description | Solid | [1] |
| Melting Point | 120 °C | [1] |

Endogenous Presence and Metabolism

1,3-Dimethyluracil is an identified component of the human metabolome and has been detected in urine.[2] Its primary documented origin is as a minor metabolite of caffeine. The metabolic pathway from caffeine to various downstream products is complex and involves several enzymatic steps, primarily in the liver.





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References

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- 2. Human Metabolome Database: Showing metabocard for 1,3-Dimethyluracil (HMDB0002144) [hmdb.ca]
- 3. 1,3-Dimethyluracil | CAS#:874-14-6 | Chemsrsc [chemsrc.com]
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